![molecular formula C17H23N3O4S B2756516 (2E)-4-{[1-(benzenesulfonyl)piperidin-4-yl]formamido}-N-methylbut-2-enamide CAS No. 2097940-19-5](/img/structure/B2756516.png)
(2E)-4-{[1-(benzenesulfonyl)piperidin-4-yl]formamido}-N-methylbut-2-enamide
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Description
(2E)-4-{[1-(benzenesulfonyl)piperidin-4-yl]formamido}-N-methylbut-2-enamide is a chemical compound with the molecular formula C20H27N3O4S. It is commonly known as Boc-Pip-S-Ph-CO-N(Me)-CH=CH2 and is used in scientific research for its biochemical and physiological effects.
Scientific Research Applications
Synthesis and Characterization
Research has been conducted on the synthesis of enaminones and dihydropyrimidinone derivatives, utilizing piperazine and morpholine moieties, which are structurally related to the queried compound. These derivatives were synthesized through a simple and efficient method, showcasing the versatility of enaminone chemistry in creating structurally complex and biologically relevant molecules (Bhat et al., 2018).
Catalytic Applications
Another area of application involves the development of highly enantioselective Lewis basic catalysts derived from l-Piperazine-2-carboxylic acid for the hydrosilylation of N-aryl imines. The research demonstrates the critical role of the arene sulfonyl group on N4 for high enantioselectivity, indicating the potential utility of similar compounds in asymmetric synthesis and catalysis (Wang et al., 2006).
Bioactive Compound Development
Compounds related to "(2E)-4-{[1-(benzenesulfonyl)piperidin-4-yl]formamido}-N-methylbut-2-enamide" have been evaluated for their bioactivity, including their potential as anti-acetylcholinesterase agents. This research has led to the identification of potent inhibitors, highlighting the therapeutic potential of these chemical structures in treating diseases such as dementia (Sugimoto et al., 1990).
Metabolic Studies
Furthermore, the metabolic pathways of related antineoplastic tyrosine kinase inhibitors in chronic myelogenous leukemia patients have been elucidated. These studies provide insights into the biotransformation of such compounds in humans, which is crucial for drug development and optimization (Gong et al., 2010).
Anticancer Activity
The synthesis and evaluation of novel indenopyridine derivatives, which share structural similarities with the queried compound, have shown significant anticancer activity. This research underscores the potential of these compounds in developing new anticancer therapeutics (Ghorab & Al-Said, 2012).
properties
IUPAC Name |
1-(benzenesulfonyl)-N-[(E)-4-(methylamino)-4-oxobut-2-enyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O4S/c1-18-16(21)8-5-11-19-17(22)14-9-12-20(13-10-14)25(23,24)15-6-3-2-4-7-15/h2-8,14H,9-13H2,1H3,(H,18,21)(H,19,22)/b8-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSNLPKADXVLRLL-VMPITWQZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C=CCNC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)/C=C/CNC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-4-{[1-(benzenesulfonyl)piperidin-4-yl]formamido}-N-methylbut-2-enamide |
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